molecular formula C17H13N5 B181386 n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 68380-53-0

n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B181386
CAS No.: 68380-53-0
M. Wt: 287.32 g/mol
InChI Key: LGPHOPXOHBUOCX-UHFFFAOYSA-N
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Description

. It is a member of the pyrazolopyrimidine class of compounds, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-301522 involves the formation of the pyrazolopyrimidine core structure followed by the introduction of phenyl groups. The synthetic route typically starts with the condensation of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring. Subsequent steps involve the introduction of phenyl groups through substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of WAY-301522 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the desired compound in high purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

WAY-301522 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The phenyl groups in WAY-301522 can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H13N5
  • Molecular Weight : 287.32 g/mol
  • CAS Number : 68380-53-0
  • IUPAC Name : N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine

The compound features a pyrazolo[3,4-d]pyrimidine core structure with two phenyl groups attached, which contributes to its unique chemical properties and biological activities.

Chemistry

N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a crucial building block in synthetic chemistry. It is utilized for:

  • Synthesis of Complex Molecules : The compound can be modified to create a variety of derivatives with enhanced properties.
  • Analytical Reference : It is used as a reference standard in analytical studies to evaluate the performance of other compounds.

Biology

In biological research, this compound has shown promise in several areas:

  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.
  • Receptor Binding : The compound has been investigated for its ability to bind to various receptors, potentially influencing cellular signaling pathways.

Medicine

The therapeutic potential of this compound is being actively explored:

  • Cancer Therapy : Research indicates that derivatives of this compound may act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in cancer treatment .
  • Antifungal Activity : The compound has also been noted for its antifungal properties, suggesting applications in treating fungal infections .

Case Studies

Several case studies have highlighted the applications of this compound:

  • EGFR Inhibition Study :
    • Researchers synthesized new derivatives based on this compound and tested their efficacy as EGFR inhibitors in various cancer cell lines. Results showed promising inhibitory activity that warrants further investigation for potential clinical applications .
  • Antifungal Activity Assessment :
    • A study evaluated the antifungal properties of N,1-diphenyl derivatives against common fungal pathogens. The findings indicated significant antifungal activity compared to standard treatments .

Mechanism of Action

The mechanism of action of WAY-301522 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

WAY-301522 can be compared with other pyrazolopyrimidine derivatives, such as:

    1H-Pyrazolo[3,4-d]pyrimidin-4-amine: A simpler analog with fewer phenyl substitutions.

    N-phenyl-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine: A compound with similar structural features but different substitution patterns.

The uniqueness of WAY-301522 lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

N,1-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure that integrates a pyrazole and pyrimidine moiety. The presence of two phenyl groups enhances its chemical properties and biological interactions. Its molecular formula is C17H13N5C_{17}H_{13}N_{5}, with a molecular weight of 287.32 g/mol.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines demonstrate potent anticancer effects. For instance, some compounds in this class have shown IC50 values as low as 0.83 µM against various human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells . The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase through downregulation of cyclins and CDKs.
  • Antibacterial Properties : Research indicates that pyrazolo[3,4-d]pyrimidines possess antibacterial activity, making them potential candidates for developing new antibiotics .
  • Antifungal Activity : this compound has been noted for its antifungal properties, contributing to its profile as a versatile therapeutic agent .

Synthesis Methods

Various synthesis methods have been reported for this compound. These include:

  • Multicomponent Reactions (MCRs) : These reactions are efficient for synthesizing complex molecules with high yields.
  • Regioselective Approaches : Specific conditions can lead to targeted substitutions on the pyrazole ring, enhancing biological activity.

Case Study 1: Anticancer Activity

A study focused on the synthesis of 40 different pyrazole-containing benzimidazole hybrids demonstrated significant anti-proliferative activity against multiple cancer cell lines. Notably, compounds with IC50 values ranging from 0.83 to 1.81 µM were identified as promising candidates for further development due to their ability to induce apoptosis in cancer cells .

Case Study 2: Antibacterial Efficacy

Another investigation into structurally similar compounds revealed that certain derivatives exhibited strong antibacterial effects against resistant strains of bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl rings could enhance antibacterial potency .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrazolo[3,4-d]pyrimidin-4-aminesSimilar bicyclic structureVarying substituents on the pyrimidine ring
6-(Substituted phenyl)-1H-pyrazolo[3,4-d]pyrimidinesDifferent substituents on pyrazoleEnhanced selectivity towards specific kinases
N,N-Dimethylpyrazolo[3,4-d]pyrimidin-4-aminesMethyl substitutionsImproved solubility and bioavailability

Properties

CAS No.

68380-53-0

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h1-12H,(H,18,19,21)

InChI Key

LGPHOPXOHBUOCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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